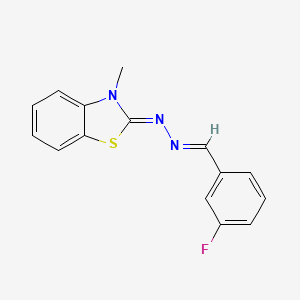

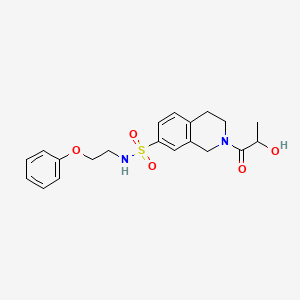

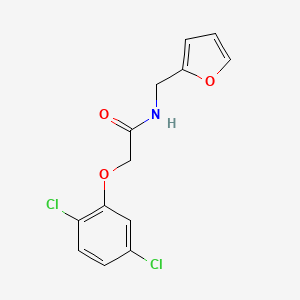

3,3,5,6,7-pentamethyl-3,4-dihydroisoquinolin-1(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 3,3,5,6,7-pentamethyl-3,4-dihydroisoquinolin-1(2H)-one and related compounds primarily involves intramolecular cyclization techniques. For instance, a diastereospecific method based on the intramolecular Wittig cyclization has been developed for synthesizing hexahydroisoquinolin-3(2H)-ones (Fisyuk & Poendaev, 2002). Moreover, novel synthesis approaches utilizing tetrahydroisoquinoline as a precursor have demonstrated the production of derivatives with significant antimicrobial activity (Rao et al., 2020).

Molecular Structure Analysis

The molecular structure of dihydroisoquinolines, including the subject compound, has been explored through various spectroscopic techniques. Advanced spectral data such as 1H NMR, 13C NMR, and LCMS have played a crucial role in determining the chemical structures of synthesized compounds, confirming the presence of the pentamethyl dihydroisoquinolin-1(2H)-one core (Rao et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving 3,3,5,6,7-pentamethyl-3,4-dihydroisoquinolin-1(2H)-one are diverse, including halosulfonylation of enynes leading to functionalized dihydroquinolin-2(1H)-ones via sulfonyl radical-triggered cyclization (Zhu et al., 2016). These reactions underscore the compound's reactivity towards both electrophilic and nucleophilic agents, facilitating the synthesis of densely functionalized molecular architectures.

Physical Properties Analysis

The physical properties of 3,3,5,6,7-pentamethyl-3,4-dihydroisoquinolin-1(2H)-one and related compounds have been inferred from their synthesis and molecular structure analyses. These compounds are generally crystalline solids at room temperature, with specific melting points, solubility profiles, and stability characteristics determined by their molecular structures and substituent patterns.

Chemical Properties Analysis

The chemical properties of dihydroisoquinolines are significantly influenced by their core structure and substituents, leading to a broad range of reactivities and applications. For instance, the presence of the dihydroisoquinoline moiety has been exploited in the synthesis of heterocycles with potential anticancer and antioxidant activities, demonstrating the versatility of these compounds in medicinal chemistry applications (Sayed et al., 2022).

Aplicaciones Científicas De Investigación

Tumor Proliferation Imaging

A pioneering study explores the use of a cellular proliferation marker, closely related to the compound , for imaging tumor proliferation in patients with malignant neoplasms. This agent, labeled with 18F for PET imaging, has shown promising results in evaluating the proliferative status of solid tumors. The study highlights the safety and potential of this compound in clinical trials, suggesting its utility in assessing tumor dynamics and therapy response (Dehdashti et al., 2013).

Metabolic Pathway Exploration

Another study focuses on the metabolism and elimination of Almorexant, a compound structurally related to the specified isoquinoline, in humans. This research provides significant insights into the compound's biotransformation, identifying primary metabolites and elucidating metabolic pathways. Such findings are crucial for understanding the pharmacokinetics and optimizing the therapeutic use of related compounds (Dingemanse et al., 2013).

Neuromuscular Blockade Studies

Research into Doxacurium chloride, a bis-quaternary benzyl-isoquinolinium diester, reveals its minimal hydrolysis by human plasma cholinesterase and its clinical implications. The study of its bolus doses in patients undergoing anesthesia provides valuable data on its neuromuscular and cardiovascular effects, contributing to our understanding of similar compounds' therapeutic potentials (Basta et al., 1988).

Neurofibrillary Tangles Imaging

18F-MK-6240, a compound with a high selectivity for imaging neurofibrillary tangles (NFTs) in Alzheimer's disease, showcases the application of isoquinoline derivatives in diagnosing and monitoring neurodegenerative diseases. The study demonstrates the tracer's effectiveness in differentiating between Alzheimer's patients and healthy controls, underscoring the potential of related compounds in neuroimaging (Lohith et al., 2018).

Mast Cell-Mediated Allergic Inflammation

Investigation into SG-HQ2, an analogue of gallic acid derived from an isoquinoline framework, highlights its potential in treating mast cell-mediated allergic inflammatory diseases. The study demonstrates SG-HQ2's ability to attenuate histamine release and suppress pro-inflammatory cytokines, suggesting similar compounds' therapeutic applications in allergic responses (Je et al., 2015).

Propiedades

IUPAC Name |

3,3,5,6,7-pentamethyl-2,4-dihydroisoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-8-6-11-12(10(3)9(8)2)7-14(4,5)15-13(11)16/h6H,7H2,1-5H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIHFCWVXWFVYFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CC(NC2=O)(C)C)C(=C1C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(dimethylamino)phenyl]-1-naphthamide](/img/structure/B5579538.png)

![ethyl 2-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B5579546.png)

![N-cyclopentyl-2-[4-methyl-6-(pyrrolidin-1-ylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]acetamide](/img/structure/B5579621.png)

![N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5579624.png)

![2-fluoro-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5579631.png)

![2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-6-methoxyphenol](/img/structure/B5579634.png)